L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride

Description

Chemical Identity:

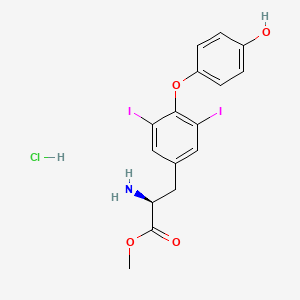

The compound, systematically named L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride (CAS RN: 6138-47-2), is a halogenated tyrosine derivative. Its structure includes:

- A central tyrosine backbone esterified at the carboxyl group (methyl ester).

- Three iodine atoms: two at the 3,5-positions of the phenyl ring and one at the 3-position of the O-(4-hydroxyphenyl) substituent.

- A hydrochloride salt form, enhancing solubility in polar solvents .

Trade Name: Marketed as Rathyronine Hydrochloride, it is structurally analogous to thyroid hormones like liothyronine (T3) but with esterification and additional iodination .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15I2NO4.ClH/c1-22-16(21)14(19)8-9-6-12(17)15(13(18)7-9)23-11-4-2-10(20)3-5-11;/h2-7,14,20H,8,19H2,1H3;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXPOJVMXLBWLM-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClI2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification

L-Tyrosine reacts with methanol and SOCl₂ under reflux (65–70°C), forming L-tyrosine methyl ester hydrochloride. Key data:

Amidation

The ester intermediate undergoes trifluoroacetylation using trifluoroacetic anhydride (TFAA) in dichloromethane with pyridine as a base. Conditions:

Etherification

Etherification with N-tert-butoxycarbonyl-ethanolamine uses triphenylphosphine (PPh₃) and azodicarboxylate reagents. Example:

Hydrolysis

Final hydrolysis with potassium carbonate (25.6% aqueous) removes protecting groups, yielding the target compound. Acidification to pH 5–6 precipitates the product with 81.4–85.8% yield over two steps.

Alternative Iodination Strategies Using MOM Protection

Source discloses a method leveraging methoxymethyl (MOM) protection to direct iodination. Steps include:

-

MOM protection : L-Tyrosine methyl ester reacts with MOMCl in dichloromethane using diisopropylethylamine (DIPEA).

-

Iodination : Silver trifluoroacetate and iodine in methanol introduce iodine selectively at the 3-position.

-

Deprotection : Acidic hydrolysis removes MOM groups, yielding 3-iodo-L-tyrosine derivatives.

Advantages :

Comparative Analysis of Preparation Methods

Table 1: Synthesis Routes and Performance Metrics

Table 2: Catalysts in Esterification

| Catalyst | SOCl₂ | H₂SO₄ (conc.) | HCl (anhydrous) |

|---|---|---|---|

| Reaction Time (h) | 1.5–2.0 | 3.0–4.0 | 4.5–5.5 |

| Yield (%) | 97.2 | 89.5 | 82.3 |

| Byproduct Formation | Low | Moderate | High |

Optimization and Scalability Challenges

-

Solvent Systems : THF and dichloromethane improve reagent solubility but require strict temperature control to prevent decomposition.

-

Catalyst Load : Excess SOCl₂ (>2.0 eq) correlates with reduced yields due to over-esterification.

-

Purity Control : HPLC monitoring is critical during etherification to ensure >96% conversion .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Deiodinated tyrosine derivatives.

Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

-

Thyroid Hormone Analog :

L-Tyrosine derivatives, particularly those with iodine substitutions, are known to mimic thyroid hormones. The compound has been studied for its role in the early detection and treatment of congenital or drug-induced hypothyroidism due to its structural similarity to thyronines . -

Anticancer Properties :

Recent studies have highlighted the potential of L-Tyrosine derivatives as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX)/microsomal prostaglandin E synthase (mPGES1). These pathways are crucial in inflammation and cancer progression. For instance, certain derivatives demonstrated significant inhibitory action against PGE2 production in HeLa cells, suggesting a mechanism for anticancer activity . -

Fluorescent Probes :

The compound has been utilized in synthesizing fluorescent unnatural amino acids. These derivatives exhibit unique optical properties that can be leveraged in bioimaging and tracking biological processes .

Potential Therapeutic Uses

The diverse applications of L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride can be summarized as follows:

Case Studies and Research Findings

-

Thyroid Hormone Mimicry :

A study reported the efficacy of diiodotyrosine derivatives in mimicking thyroid hormones, showing promise for treating thyroid-related disorders. The compound's structural characteristics play a pivotal role in its biological activity . -

Inflammation and Cancer Research :

Research focused on a series of tyrosine derivatives revealed that compounds similar to L-Tyrosine exhibited significant inhibition of inflammatory pathways linked to cancer. These findings suggest potential for developing new anti-inflammatory and anticancer therapies . -

Fluorescent Amino Acids :

The synthesis of fluorescent amino acids derived from diiodo-L-tyrosine has opened avenues for advanced imaging techniques in biological research, enhancing our ability to visualize cellular dynamics .

Mechanism of Action

The mechanism of action of L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride involves its conversion to active metabolites in the body. The compound is hydrolyzed to release L-tyrosine, which is then involved in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and other physiological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

L-Tyrosine Methyl Ester Hydrochloride (CAS 3417-91-2)

- Molecular Formula: C₁₀H₁₃NO₃·HCl

- Molecular Weight : 231.67 g/mol

- Key Differences: Lacks iodination on the phenyl ring and O-substituent. Primarily used as a peptide synthesis intermediate or photochemical quencher in research (e.g., in quinone triplet state studies) .

L-Tyrosine Ethyl Ester Hydrochloride (CAS 4089-07-0)

- Molecular Formula: C₁₁H₁₅NO₃·HCl

- Molecular Weight : 245.70 g/mol

- Key Differences :

3-Methyl-L-Tyrosine (CAS 17028-03-4)

- Molecular Formula: C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- Key Differences: Methyl substitution at the 3-position of the phenyl ring instead of iodine. Limited toxicological data available; used in biochemical studies .

Liothyronine (T3, Triiodothyronine)

- Molecular Formula: C₁₅H₁₂I₃NO₄

- Molecular Weight : 650.97 g/mol

- Key Differences :

Comparative Data Table

Functional and Pharmacological Comparisons

Reactivity in Photochemical Studies

- The target compound’s iodinated structure may alter proton-coupled electron transfer (PCET) kinetics compared to non-iodinated tyrosine esters. Studies on similar compounds (e.g., L-tyrosine methyl ester hydrochloride) show high quenching rate constants (~10⁹ L mol⁻¹ s⁻¹) with quinones via PCET .

Enzymatic and Catalytic Roles

- L-Tyrosine methyl ester derivatives are substrates for phenylalanine/tyrosine ammonia lyases (PTAL) , producing methyl esters of para-hydroxycinnamic acid with antibacterial properties . The target compound’s iodination may sterically hinder such enzymatic interactions.

Solubility and Stability

- Hydrochloride salts improve aqueous solubility, critical for pharmaceutical formulations. However, iodination increases molecular weight and may reduce stability under light or heat compared to non-halogenated esters .

Therapeutic Potential

- While liothyronine (T3) is a well-characterized thyroid hormone, the target compound’s esterification and additional iodine atoms may modify its receptor binding affinity or half-life, necessitating further pharmacological studies .

Biological Activity

L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride is a derivative of the amino acid tyrosine, modified with iodine and a methyl ester group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of L-Tyrosine, O-(4-hydroxyphenyl)-3,5-diiodo-, methyl ester, hydrochloride can be represented as follows:

- Molecular Formula : C₁₅H₁₃I₂N₁O₄

- Molecular Weight : 436.07 g/mol

- IUPAC Name : Methyl 3,5-diiodo-2-(4-hydroxyphenyl)propanoate

This compound features two iodine atoms at the 3 and 5 positions of the aromatic ring, which significantly influences its biological activity.

Antitumor Properties

Research indicates that compounds derived from tyrosine exhibit notable antitumor activity. For instance, studies have demonstrated that diiodotyrosine derivatives can inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation. The presence of iodine in the structure enhances these properties by increasing the compound's reactivity and interaction with biological targets.

- Case Study : A study published in European Journal of Pharmacology highlighted that L-Tyrosine derivatives showed significant inhibition of tumor growth in animal models. The mechanism involved modulation of key signaling pathways related to cell survival and apoptosis .

Neurochemical Effects

L-Tyrosine itself is known to influence neurotransmitter synthesis. As a precursor to dopamine, norepinephrine, and epinephrine, it plays a crucial role in neurotransmission. The methyl ester form may enhance its bioavailability and transport across the blood-brain barrier.

- Research Findings : In experiments with rats, administration of L-Tyrosine methyl ester resulted in increased dopamine levels in various brain regions without affecting norepinephrine levels. This suggests a selective enhancement of dopaminergic activity which could have implications for mood disorders and cognitive function .

Analgesic Effects

L-Tyrosine methyl ester has also been studied for its analgesic properties. In a controlled study involving mice, it was found to produce dose-dependent antinociceptive effects that were reversible by naloxone, indicating involvement of opioid receptors in its mechanism .

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

The compound can be synthesized via esterification of L-tyrosine derivatives using thionyl chloride or hydrogen chloride methods. For example, thionyl chloride reacts with methanol to yield the methyl ester, followed by iodination and hydrochloride salt formation . Purity validation requires reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and mass spectrometry (MS) for structural confirmation. Recrystallization in ethanol/water mixtures improves crystallinity and purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation), it requires handling in a fume hood with PPE (gloves, lab coat, goggles) . Emergency measures include rinsing skin/eyes with water for 15 minutes and consulting poison control if exposed . Storage should adhere to -20°C for long-term stability .

Q. How should researchers address gaps in ecological toxicity data for this compound?

No ecotoxicity data (persistence, bioaccumulation) are available . Researchers should apply precautionary principles: use closed systems to prevent environmental release, and extrapolate from structurally similar iodinated aromatics (e.g., thyroxine derivatives) for risk assessments .

Advanced Research Questions

Q. How does the methyl esterification influence pharmacological activity compared to ethyl or tert-butyl esters?

Methyl esterification enhances bioavailability by increasing lipophilicity, whereas ethyl esters (e.g., Etiroxate, an antihyperlipoproteinemic agent) may prolong metabolic stability due to slower esterase cleavage . Comparative studies using in vitro assays (e.g., receptor binding or enzyme inhibition) can quantify these effects .

Q. What mechanistic insights explain its role in photochemical triplet-state quenching?

The compound participates in proton-coupled electron transfer (PCET) with quinone derivatives, forming radical pairs upon laser flash photolysis. Rate constants (~10⁹ L mol⁻¹ s⁻¹) and deuterium isotope effects confirm this mechanism. Computational studies (DFT) reveal discrete electron/proton transfer steps for indole vs. phenol substrates .

Q. How do iodine substitution patterns affect reactivity and biological interactions?

The 3,5-diiodo configuration on the phenolic ring increases halogen bonding with proteins (e.g., thyroid hormone receptors) and stabilizes π-π stacking in hydrophobic pockets. Monoiodo analogs show reduced binding affinity, as demonstrated in thyronine derivative studies .

Q. What analytical methods are recommended for stability studies under varying storage conditions?

Use thermogravimetric analysis (TGA) to assess decomposition temperatures and HPLC-MS to monitor degradation products (e.g., free iodide or demethylated derivatives). Stability-indicating methods should employ acidic mobile phases (0.1% formic acid) to separate hydrolyzed byproducts .

Data Contradiction and Methodological Challenges

Q. How to resolve discrepancies in acute toxicity data between in vitro and in vivo models?

While in vitro assays (e.g., cell viability) may underestimate toxicity due to lack of metabolic activation, in vivo studies (rodent models) are advised for accurate classification. Dose-response curves should account for species-specific metabolic pathways .

Q. What strategies mitigate uncertainty in computational modeling of its reactive intermediates?

Combine experimental kinetics (e.g., transient absorption spectroscopy) with multi-configurational quantum mechanics (CASSCF) to model triplet-state reactivity. Validate predictions using isotopic labeling (e.g., ¹⁸O or ²H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.